molecular formula C14H11Cl2N3 B11834274 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B11834274
Molekulargewicht: 292.2 g/mol
InChI-Schlüssel: VEBKEMRMRPUOKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical intermediate based on the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry and antiviral research. This compound is strategically functionalized with chlorine and a 4-chlorobenzyl group, making it a valuable building block for the synthesis of more complex molecules. Its structure is closely related to compounds that have demonstrated promising inhibitory activity against flaviviruses, such as Zika virus (ZIKV) and dengue virus (DENV), in phenotypic screening assays . The chlorine atom at the 4-position serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution to introduce a variety of amines and other nucleophiles, which is a key step in optimizing biological activity and developing structure-activity relationships (SAR). The 4-chlorobenzyl moiety at the 7-position is a common feature in drug discovery that can influence the compound's pharmacokinetic properties and target binding affinity. As such, this reagent is primarily intended for the discovery and development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H11Cl2N3

Molekulargewicht

292.2 g/mol

IUPAC-Name

4-chloro-7-[(4-chlorophenyl)methyl]-6-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H11Cl2N3/c1-9-6-12-13(16)17-8-18-14(12)19(9)7-10-2-4-11(15)5-3-10/h2-6,8H,7H2,1H3

InChI-Schlüssel

VEBKEMRMRPUOKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1CC3=CC=C(C=C3)Cl)N=CN=C2Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, reducing by-products, and minimizing waste. These methods often involve the use of catalysts and specific reaction conditions to ensure high selectivity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and various solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms, while cross-coupling reactions can produce complex organic compounds with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

Synthesis of Kinase Inhibitors

4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is primarily utilized as a pharmaceutical intermediate for the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition is a common strategy for cancer treatment. This compound's structure allows for modifications that enhance selectivity and potency against specific kinases involved in tumorigenesis.

Case Study : Research has demonstrated that derivatives of this compound can selectively inhibit certain kinases, leading to decreased proliferation of cancer cells in vitro. For instance, modifications to the chlorobenzyl group have been shown to improve binding affinity to target kinases, resulting in enhanced anticancer activity .

Antiviral and Anticancer Agents

Beyond its role in kinase inhibition, derivatives of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine have shown promising antiviral properties. Some studies indicate that these derivatives can interfere with viral replication processes, making them potential candidates for antiviral drug development.

Example : A derivative was tested against several viral strains and exhibited significant inhibitory effects, suggesting its potential use in treating viral infections .

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory properties. Research indicates that certain derivatives can reduce inflammation markers in preclinical models, suggesting their potential application in treating inflammatory diseases such as rheumatoid arthritis .

Synthesis Methodologies

The synthesis of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions including:

  • Electrophilic Substitution : The chlorinated pyrrolo-pyrimidine framework allows for electrophilic substitution reactions that introduce various substituents.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods enhances the ability to modify the compound for specific biological targets.

Summary Table of Applications

Application TypeDescriptionExample Use Case
Kinase InhibitorsIntermediate for synthesizing selective inhibitorsTargeting cancer-related kinases
Antiviral AgentsPotential candidates for inhibiting viral replicationTreatment against viral infections
Anti-inflammatory AgentsReducing inflammation markersPotential use in arthritis therapy

Wirkmechanismus

The mechanism of action of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares key structural features of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine with related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound 4-Cl, 6-Me, 7-(4-Cl-benzyl) 331.6* N/A Kinase inhibition (hypothesized)
Compound 13 4-Cl, 6-(2,5-dimethoxybenzyl) 421.9 188 Tyrosine kinase inhibition
Compound 9 4-Cl, 6-(2-Me-benzyl) 364.8 212 Tyrosine kinase inhibition
Compound 34e 4-Cl, 7-(4-CF3-benzyl) 332.7 N/A Antiviral activity
4-Chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-(tosyl) 307.8 N/A Synthetic intermediate

*Calculated based on molecular formula.

Key Observations:
  • Substituent Electronic Effects : The 7-(4-chlorobenzyl) group in the target compound introduces electron-withdrawing effects, enhancing binding to hydrophobic kinase pockets. In contrast, methoxy groups in Compound 13 improve solubility but reduce lipophilicity.
  • Halogenation: Dual chloro substituents (4- and 7-positions) in the target compound may enhance metabolic stability relative to non-halogenated analogues .

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 212°C for Compound 9 ) correlate with crystalline stability, influenced by rigid substituents like 2-methylbenzyl.
  • Solubility : Methoxy (Compound 13 ) and morpholine () substituents improve aqueous solubility, whereas chloro and trifluoromethyl groups enhance membrane permeability .

Biologische Aktivität

4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₄H₁₁Cl₂N₃
  • Molecular Weight : 292.16 g/mol
  • CAS Number : 35808-72-1

Antiviral Properties

Recent studies have highlighted the antiviral potential of 4-chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit activity against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV).

  • Mechanism of Action : The antiviral effects are hypothesized to arise from interference with viral replication mechanisms, possibly by targeting host factors essential for viral propagation rather than direct viral targets .
  • Case Studies : In a study assessing various 7H-pyrrolo[2,3-d]pyrimidines, specific derivatives demonstrated over 90% protection against DENV in vitro . This suggests a promising avenue for developing antiviral agents based on this scaffold.

Anticancer Activity

The compound has also been explored for its potential as an anticancer agent.

  • Kinase Inhibition : The structure of 4-chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is conducive to modifications that enhance its selectivity and potency against various kinases implicated in cancer .
  • Research Findings : Derivatives have shown efficacy in inhibiting the growth of cancer cell lines, suggesting that they may serve as lead compounds for further development in cancer therapeutics .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties as well.

Synthesis and Derivatization

The synthesis of 4-chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key synthetic routes include:

  • Electrophilic Substitution Reactions : These reactions allow for the introduction of various substituents on the pyrrolo[2,3-d]pyrimidine core.
  • Cross-Coupling Techniques : Methods such as Suzuki coupling can be employed to create more complex derivatives with enhanced biological activities .

Safety and Toxicology

While the compound shows promise in various therapeutic areas, safety assessments are crucial:

  • Toxicity Profile : Limited data is available; however, it is noted that compounds in this class can be harmful if ingested or inhaled .
  • Safety Precautions : Standard laboratory safety protocols should be followed during handling and experimentation to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, the 4-chloro group on the pyrrolo[2,3-d]pyrimidine core reacts with substituted amines under acidic conditions. A general procedure involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with amines (e.g., 4-chlorobenzylamine) in isopropanol with catalytic HCl for 12–48 hours. Purification is achieved via silica gel chromatography or recrystallization .
  • Key Reagents : POCl₃ (for chlorination), substituted amines, isopropanol, HCl.

Q. How is the compound purified post-synthesis, and what techniques validate purity?

  • Methodology : Post-synthesis purification involves column chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization from solvents like methanol. Purity is validated using thin-layer chromatography (TLC) with Rf values reported in solvent systems (e.g., CHCl₃/CH₃OH 10:1). High-performance liquid chromatography (HPLC) ensures >99% purity for biological assays .
  • Example : Compound 8 in was purified via flash chromatography (70% yield) and confirmed by TLC (Rf = 0.54) .

Q. What spectroscopic methods confirm the compound’s structural identity?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.16–7.92 ppm) and NH₂ groups (δ 5.60 ppm). HRMS matches calculated molecular weights (e.g., [M+H]⁺ for C₂₀H₁₇ClFN₅: 400.11) .
  • Example : reports ¹H NMR peaks at δ 8.04 (s, 1H) and 7.71 (d, J=8.9 Hz, 2H) for a related pyrrolo[2,3-d]pyrimidine derivative .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology : Systematic variation of temperature, stoichiometry, and reaction time is critical. For example:

  • Stoichiometry : Using 1.5 equivalents of amine improves substitution efficiency .
  • Catalysis : Adding 3 drops of conc. HCl accelerates nucleophilic substitution .
  • Temperature : Reflux (e.g., 80–100°C) enhances reactivity compared to room-temperature reactions.
    • Data Table :
ConditionYield RangeReference
1.5 eq amine, 12h reflux61–70%
3 eq amine, 48h reflux27–94%

Q. How can researchers address contradictions in reported biological activity data?

  • Methodology : Discrepancies often arise from substituent effects. For example:

  • Benzyl Substitution : 2,4-Dichlorobenzyl groups () may enhance kinase inhibition compared to 2-methylbenzyl groups due to increased hydrophobicity .
  • Aromatic Amines : 4-Chloroaniline derivatives () show higher selectivity for tyrosine kinases (e.g., EGFR) than fluorinated analogs .
    • Experimental Design : Compare IC₅₀ values across analogs using standardized kinase assays (e.g., ELISA-based phosphorylation inhibition) .

Q. What computational approaches predict regioselectivity or reactivity in derivatization?

  • Methodology : Density functional theory (DFT) calculations and reaction path searches (e.g., via COMSOL Multiphysics) model transition states and activation energies. For example:

  • Regioselectivity : The 4-chloro group is more reactive than the 6-methyl group due to electron-withdrawing effects, favoring substitution at C4 .
  • Solvent Effects : Quantum mechanical/molecular mechanical (QM/MM) simulations predict isopropanol’s role in stabilizing intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.